molecular formula C21H22ClF3N2O2 B1591295 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride CAS No. 300815-41-2

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride

Cat. No.: B1591295
CAS No.: 300815-41-2
M. Wt: 426.9 g/mol
InChI Key: KRRISOFSWVKYBF-UHFFFAOYSA-N
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Description

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is a small molecule antagonist of C-C motif chemokine receptor 2 (CCR2), belonging to the spiropiperidine class. It is known for its high affinity to the β subunit of CCR2, which results in the inhibition of CCR2 signaling and suppression of monocyte recruitment .

Mechanism of Action

Target of Action

RS 102895 hydrochloride is a small molecule antagonist that primarily targets the C-C motif chemokine receptor 2 (CCR2) . The CCR2 receptor belongs to the beta-subclass of chemokine receptors and is also known as monocyte chemoattractant protein-1 (MCP-1) after one of its major natural ligands .

Mode of Action

RS 102895 hydrochloride has a high affinity to the beta subunit of the CCR2 receptor and binds specifically to it . This binding results in the inhibition of CCR2 signaling . It is potent and specific for the CCR2b receptor .

Biochemical Pathways

The binding of RS 102895 hydrochloride to the CCR2b receptor inhibits the signaling of the CCR2 receptor, which plays a major role in the recruitment of monocytes . This results in the suppression of monocyte recruitment, which may be useful for obstructing the immune suppressive effects of monocytes during early vaccine responses .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of RS 102895 hydrochloride’s action include the inhibition of CCR2 signaling and the suppression of monocyte recruitment . This can result in the obstruction of the immune suppressive effects of monocytes during early vaccine responses .

Action Environment

It is generally recommended to store the compound under desiccated conditions at room temperature , suggesting that moisture and temperature could potentially affect its stability and efficacy.

Preparation Methods

The synthesis of 1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride typically involves organic synthesis reactions. The compound is soluble in DMSO (>10 mg/mL) and is stored at room temperature . Specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature.

Chemical Reactions Analysis

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride is unique due to its high specificity and potency for the CCR2b receptor. Similar compounds include:

    RS 504393: Another CCR2 antagonist with similar properties.

    INCB3344: A selective CCR2 antagonist used in various research studies.

    BMS-813160: A dual CCR2/CCR5 antagonist with broader applications.

These compounds share the common feature of targeting CCR2 but differ in their specificity, potency, and additional receptor targets.

Properties

IUPAC Name

1'-[2-[4-(trifluoromethyl)phenyl]ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2.ClH/c22-21(23,24)16-7-5-15(6-8-16)9-12-26-13-10-20(11-14-26)17-3-1-2-4-18(17)25-19(27)28-20;/h1-8H,9-14H2,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRISOFSWVKYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3NC(=O)O2)CCC4=CC=C(C=C4)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587871
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300815-41-2
Record name 1'-{2-[4-(Trifluoromethyl)phenyl]ethyl}spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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